2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol
Overview
Description
2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol is a complex organic compound that features a morpholine ring, a triazine ring, and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the benzimidazole core, followed by the introduction of the triazine ring and the morpholine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, resulting in the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, triazine-based molecules, and morpholine-containing compounds. Examples are:
- Benzimidazole
- Triazine
- Morpholine
Uniqueness
What sets 2-{1-[2-(morpholin-4-yl)ethyl]-1,2-dihydro[1,3,5]triazino[1,2-a]benzimidazol-3(4H)-yl}ethanol apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[1-(2-morpholin-4-ylethyl)-2,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-3-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c23-10-7-20-13-21(6-5-19-8-11-24-12-9-19)17-18-15-3-1-2-4-16(15)22(17)14-20/h1-4,23H,5-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGYVQVCVGNTGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2CN(CN3C2=NC4=CC=CC=C43)CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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